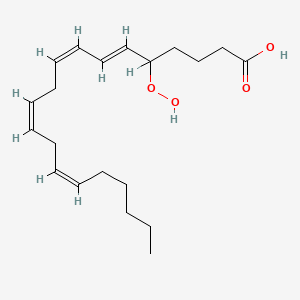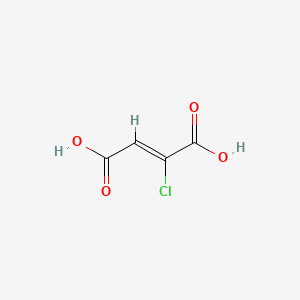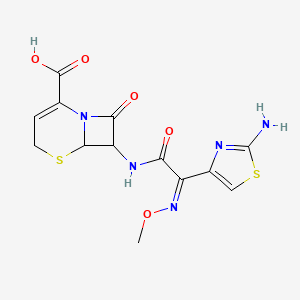![molecular formula C53H71N9O15S B1234208 (3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)
(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BC-264 is a synthetic peptide derivative known for its high specificity and affinity for cholecystokinin B receptors. It is derived from cholecystokinin octapeptide and has been extensively studied for its potential therapeutic applications, particularly in the fields of neurobiology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC-264 involves multiple steps, starting from the cholecystokinin octapeptide. Key modifications include the sulfation of the N-terminal tyrosine, glycosylation of norleucine, and methylation of glycine and norleucine residues. The final step involves amidation of the C-terminal phenylalanine .
Sulfation of Tyrosine:
Glycosylation of Norleucine: This is achieved using glycosyl donors in the presence of a suitable catalyst.
Methylation of Glycine and Norleucine: Methylation is typically carried out using methyl iodide in the presence of a base such as sodium hydride.
Amidation of Phenylalanine: The C-terminal phenylalanine is amidated using ammonia or an amine in the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of BC-264 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
BC-264 undergoes various chemical reactions, including:
Oxidation: The sulfated tyrosine can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the peptide can lead to the cleavage of disulfide bonds if present.
Substitution: The peptide can undergo substitution reactions, particularly at the glycosylated norleucine and methylated residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be used to study the structure-activity relationship of BC-264 .
Scientific Research Applications
BC-264 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating cholecystokinin B receptors, which are involved in various physiological processes including anxiety and pain perception.
Medicine: Potential therapeutic applications in treating anxiety disorders and enhancing cognitive functions.
Industry: Utilized in the development of new pharmacological agents targeting cholecystokinin B receptors.
Mechanism of Action
BC-264 exerts its effects by binding to cholecystokinin B receptors, which are G-protein coupled receptors. This binding activates intracellular signaling pathways involving cyclic adenosine monophosphate and protein kinase A, leading to various physiological responses. The peptide’s high specificity for these receptors makes it a valuable tool for studying receptor function and developing targeted therapies .
Comparison with Similar Compounds
BC-264 is compared with other cholecystokinin B receptor agonists such as BC-197 and RB-400. While BC-197 has anxiogenic-like effects, BC-264 is known for its ability to enhance attention and memory processes. This uniqueness makes BC-264 a preferred choice for research focused on cognitive enhancement .
List of Similar Compounds
BC-197: Another cholecystokinin B receptor agonist with anxiogenic effects.
RB-400: A specific cholecystokinin B receptor agonist known for its cognitive-enhancing properties.
Properties
Molecular Formula |
C53H71N9O15S |
|---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H71N9O15S/c1-7-9-20-42(62(6)51(71)41(56-45(64)30-43(54)63)28-34-31-55-37-19-15-14-18-36(34)37)50(70)58-40(29-46(65)66)47(67)57-38(26-32-16-12-11-13-17-32)48(68)60-44(21-10-8-2)61-49(69)39(59-52(72)76-53(3,4)5)27-33-22-24-35(25-23-33)77-78(73,74)75/h11-19,22-25,31,38-42,44,55H,7-10,20-21,26-30H2,1-6H3,(H2,54,63)(H,56,64)(H,57,67)(H,58,70)(H,59,72)(H,60,68)(H,61,69)(H,65,66)(H,73,74,75)/t38-,39-,40-,41-,42-,44-/m0/s1 |
InChI Key |
LEXXPLMUWFLNAN-OZUMUDGSSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCC)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)NC(=O)OC(C)(C)C)N(C)C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CC(=O)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)NC(=O)OC(C)(C)C)N(C)C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC(=O)N |
Synonyms |
BC 264 BC-264 Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate](/img/structure/B1234128.png)


![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)








